4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid
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Description
The compound is a complex organic molecule with several functional groups. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The Fmoc group is a bulky, aromatic group, and the thiophene is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the Fmoc group could be removed under mildly acidic conditions, revealing the free amine. The carboxylic acid could react with bases to form salts, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with Fmoc groups are solid at room temperature and are soluble in organic solvents .Future Directions
Properties
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7S/c1-31(2,3)40-29(36)32-25-17-38-13-12-26(25)33(15-19-14-27(28(34)35)41-18-19)30(37)39-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,14,18,24-26H,12-13,15-17H2,1-3H3,(H,32,36)(H,34,35)/t25-,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVPEVNBTDLERM-FTJBHMTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N(CC2=CSC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N(CC2=CSC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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